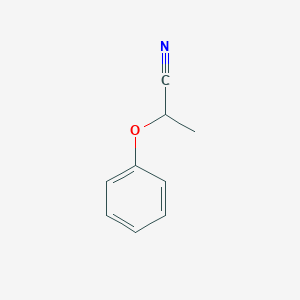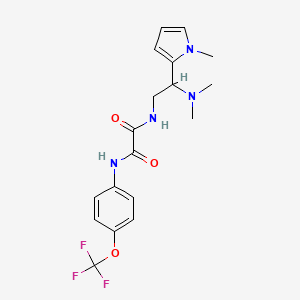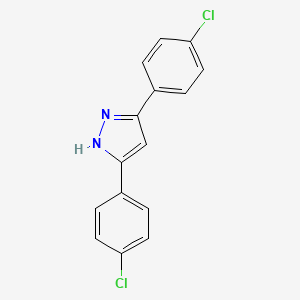
3,5-bis(4-chlorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4,5-dihydropyrazolyl–thiazole–coumarin hybrids, which includes a compound similar to “3,5-bis(4-chlorophenyl)-1H-pyrazole”, has been described . Another study reported the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray characterization, Hirshfeld surface analysis, and DFT calculations . The analysis of HOMO–LUMO and natural bond orbital are investigated to study the charge transfer interactions leading to the properties of nonlinear behavior .Chemical Reactions Analysis
The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl(1-pyrenyl)phosphine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the linear optical properties of a new organic compound/Poly (O- Methoxyaniline) (POMA) film were studied using Wemble and Didomenico (WD) technique to estimate the refractive index n and other optical constants .Applications De Recherche Scientifique
Metal Complexes Synthesis
3,5-bis(4-chlorophenyl)-1H-pyrazole and its derivatives have been utilized in synthesizing various metal complexes. For instance, a study explored the synthesis of mono- and polymetallic derivatives using 3,5-bis(4-butoxyphenyl)pyrazolyl group as a building block. These complexes exhibited structures stabilized by hydrogen bonds and bonding interactions, forming pseudohelical one-dimensional polymers or supramolecular columnar arrays (Claramunt et al., 2003).
Tautomerism Study
The tautomerism of NH-pyrazoles, including derivatives of 3,5-bis(4-chlorophenyl)-1H-pyrazole, was analyzed. These compounds, particularly when they have a phenol residue, demonstrate interesting behavior in crystallizing and forming hydrogen bond patterns, which can be crucial in understanding molecular interactions (Cornago et al., 2009).
Nonlinear Optical Properties
Studies have also been conducted on the nonlinear optical properties of pyrazole derivatives. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was evaluated for its nonlinear optical activity, which is crucial for various optical applications (Tamer et al., 2015).
DNA Interaction and Cytotoxicity
Pyrazole derivatives have been examined for their DNA interaction and cytotoxic properties. In a study, N, S donor ligands based on pyrazole were synthesized, and their binding with DNA was analyzed. These compounds demonstrated significant cytotoxicity against yeast cell cultures, indicating potential biomedical applications (Varma et al., 2020).
Surface and Morphology Studies
Surface and morphology studies of pyrazole-based complexes have been conducted to understand their structural characteristics. For example, Co (II) complexes of pyrazole ligands were synthesized and characterized, providing insights into their molecular structures (Mishra et al., 2014).
Computational Drug Design
Pyrazole derivatives have been employed in the computational design of potential drug candidates. A study reported the synthesis and computational analysis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide for protein kinase inhibition (Singh et al., 2009).
Antimicrobial and Anticancer Activity
Research has also been directed towards evaluating the antimicrobial and anticancer activities of pyrazole derivatives. Some studies showed that certain pyrazole compounds exhibited higher anticancer activity than standard drugs and displayed significant antimicrobial activity (Hafez et al., 2016).
Orientations Futures
The future directions for “3,5-bis(4-chlorophenyl)-1H-pyrazole” and similar compounds could involve further exploration of their potential applications. For instance, some compounds have shown potential as growth inhibitors of drug-resistant bacteria , and others have shown potential in the field of nonlinear optics .
Propriétés
IUPAC Name |
3,5-bis(4-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXFXZWVBCSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-chlorophenyl)-1H-pyrazole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)
![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)
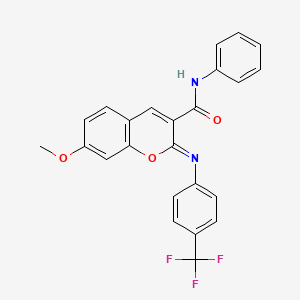
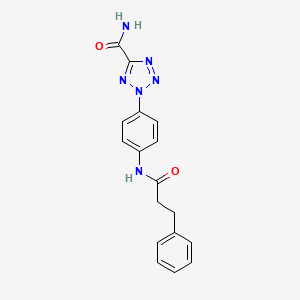
![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)
![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)
![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)
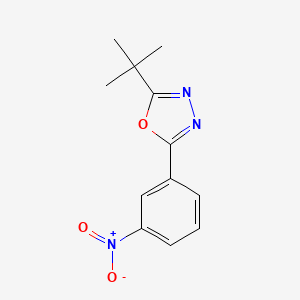
![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)
![N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide](/img/structure/B3019120.png)
